molecular formula C15H23N3O2 B2671358 1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea CAS No. 2034222-93-8

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea

Cat. No.: B2671358
CAS No.: 2034222-93-8
M. Wt: 277.368
InChI Key: AUZWIDXMTQLGNI-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.368. The purity is usually 95%.
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Scientific Research Applications

Urease Inhibitors and Medical Applications

Urease inhibitors have potential medical applications, particularly in treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. The extensive search for effective urease inhibitors has identified various compounds, including urea derivatives, with potential therapeutic uses. Despite the clinical use of acetohydroxamic acid, its severe side effects highlight the need for exploring the full potential of urease inhibitors. Herbal extracts as sources of polyphenolic urease inhibitors are considered for complementary or alternative therapy, indicating a direction for future research in utilizing urea derivatives for medical applications (Kosikowska & Berlicki, 2011).

Applications in Drug Design

Ureas play a crucial role in drug design due to their unique hydrogen bonding capabilities. They are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Various urea derivatives have been identified as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes, showcasing the significance of the urea moiety in medicinal chemistry and stimulating its use as a structural motif (Jagtap et al., 2017).

Supramolecular Chemistry

The self-assembly of supramolecular capsules derived from calixpyrrole components, including those modified with urea groups, illustrates the diversity of applications for urea derivatives in supramolecular chemistry. These structures demonstrate the potential of urea-modified calixpyrroles in creating capsules with polar functionalized interiors, akin to their tetraurea calix[4]arene analogs, and highlight the versatility of urea derivatives in the design and synthesis of supramolecular structures (Ballester, 2011).

Properties

IUPAC Name

1-propan-2-yl-3-(4-pyridin-2-yloxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11(2)17-15(19)18-12-6-8-13(9-7-12)20-14-5-3-4-10-16-14/h3-5,10-13H,6-9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZWIDXMTQLGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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